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Compound of Interest

Compound Name: 4-Bromo-1-nitro-1h-pyrazole

CAS No.: 7185-93-5

Cat. No.: B3056497 Get Quote

Executive Summary
This technical guide provides a rigorous comparative analysis of N-nitropyrazoles (1-nitro

isomers) and C-nitropyrazoles (3-, 4-, or 5-nitro isomers). While sharing a molecular formula,

these isomers exhibit diametrically opposed reactivity profiles: N-nitropyrazoles are kinetically

controlled, high-energy nitrating agents, whereas C-nitropyrazoles are thermodynamically

stable scaffolds essential for high-energy materials (HEMs) and pharmaceutical

pharmacophores. This document details their structural divergence, rearrangement

mechanisms, and distinct synthetic applications.

Part 1: Structural and Electronic Divergence
The fundamental difference between N- and C-nitropyrazoles lies in the bond dissociation

energy (BDE) of the nitro-heterocycle bond and the resulting electronic distribution.

Thermodynamic Stability vs. Kinetic Lability
N-nitropyrazoles are formed under mild nitration conditions but are inherently unstable. The N–

N bond connecting the nitro group to the pyrazole ring is significantly weaker than the C–C

bond in C-nitropyrazoles.
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Feature N-Nitropyrazoles (1-NO₂)
C-Nitropyrazoles (3/4/5-
NO₂)

Nature Kinetic Product Thermodynamic Product

Bond Type N–N (Heteroatom-Heteroatom) C–N (Carbon-Heteroatom)

Bond Energy Low (~45-50 kcal/mol) High (>70 kcal/mol)

Thermal Stability
Decomposes/Rearranges <

150°C
Stable > 250°C (often >300°C)

Dipole Moment
High (Strong electron

withdrawal from N1)

Variable (Dependent on

position)

Crystallography
N–N bond length ~1.40 Å

(Longer)

C–N bond length ~1.45 Å

(Shorter)

Spectroscopic Signatures
Distinguishing these isomers requires precise spectroscopic analysis.

O NMR is particularly diagnostic due to the different electron shielding environments of the nitro
group.

C NMR: In N-nitropyrazoles, C3 and C5 shift upfield relative to the parent pyrazole due to the
inductive effect of the N-nitro group. In C-nitropyrazoles, the ipso-carbon (attached to NO₂)
shifts significantly downfield (typically 150–160 ppm).

N NMR: The pyrrole-like Nitrogen (N1) in N-nitropyrazoles is heavily deshielded compared to
the C-nitro analog.

O NMR: N-nitro oxygen atoms typically resonate at a higher frequency (downfield) compared
to C-nitro oxygens due to the lower electron density available for back-bonding from the ring
nitrogen.

Part 2: Synthetic Pathways and The Rearrangement
Mechanism
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The synthesis of C-nitropyrazoles often proceeds through an N-nitropyrazole intermediate.

Understanding this transformation is critical for process control.

The "Bamford-Stevens" Style Rearrangement
Upon heating, N-nitropyrazoles undergo a specific thermal rearrangement to form the stable C-

nitropyrazole (usually the 3-nitro isomer). This proceeds via a [1,5]-sigmatropic shift of the nitro

group, followed by a prototropic shift to restore aromaticity.
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Figure 1: Mechanism of the thermal rearrangement of N-nitropyrazole to 3-nitropyrazole via

[1,5]-sigmatropic shift.

Experimental Protocol: Synthesis of 3-Nitropyrazole
This protocol utilizes the rearrangement strategy to access 3-nitropyrazole, avoiding the harsh

conditions of direct C-nitration which often fails for unsubstituted pyrazoles.

Reagents:

Pyrazole (1.0 eq)

Acetic Anhydride (Ac₂O) (Excess)

Fuming Nitric Acid (HNO₃) (1.1 eq)

Glacial Acetic Acid (AcOH)

Benzonitrile (Solvent for rearrangement)[1]

Step-by-Step Methodology:
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N-Nitration (Kinetic Control):

Dissolve pyrazole in glacial AcOH.

Cool to 0–5°C. Slowly add Ac₂O to form the acetyl nitrate species in situ.

Add fuming HNO₃ dropwise, maintaining temperature <10°C.

Stir for 2 hours at 0°C.

Pour onto ice/water. The white precipitate formed is 1-nitropyrazole. Filter and dry under

vacuum (Caution: Potentially explosive).

Thermal Rearrangement:

Dissolve the isolated 1-nitropyrazole in benzonitrile (concentration ~0.5 M).

Heat the solution to 170–180°C (reflux) for 4–6 hours.

Monitor by TLC (N-nitro spot disappears; lower Rf C-nitro spot appears).

Isolation:

Cool to room temperature.[2]

Remove benzonitrile under reduced pressure (or via steam distillation).

Recrystallize the residue from water or ethanol/water.

Yield: Typically 70–85% of 3-nitropyrazole.

Part 3: Reactivity Profile and Applications
The utility of these compounds diverges sharply based on the position of the nitro group.

N-Nitropyrazoles: The Transfer Nitrating Agents
Because the N–N bond is labile, the nitro group can be "transferred" to other nucleophiles. N-

nitropyrazoles (especially 3,5-dimethyl-N-nitropyrazole) act as controllable nitrating reagents for
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arenes, offering better regioselectivity than mixed acid nitration.

Advantages:

Mild Conditions: Nitration occurs at neutral pH or with weak Lewis acids (e.g., Cu(OTf)₂).

Regiocontrol: Avoids over-nitration common with H₂SO₄/HNO₃.

N-Nitropyrazole Reagent
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Catalyst: Cu(OTf)2
Solvent: MeCN, 80°C

Arene Substrate
(e.g., Toluene, Naphthalene)

Transfer Nitration
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Figure 2: Workflow for using N-nitropyrazole as a mild nitrating agent for arenes.

C-Nitropyrazoles: High-Energy and Bioactive Scaffolds
Once the nitro group is fixed on the Carbon (C3, C4, or C5), the molecule becomes robust.

High Energy Materials (HEMs):
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LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide): While a pyrazine, the principles of C-

nitro stability apply.

3,4-Dinitropyrazole (DNP): A melt-castable explosive.[3] The C-nitro groups provide high

density and oxygen balance without the sensitivity of N-nitro compounds.

Pharmaceuticals:

C-nitropyrazoles are reduced to aminopyrazoles, which are key intermediates for kinase

inhibitors (e.g., JAK inhibitors). The C-nitro group serves as a "masked" amine that

survives earlier synthetic steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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